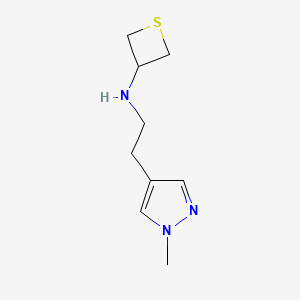
N-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine is a compound that belongs to the class of heterocyclic amines It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a thietane ring, which is a four-membered ring containing a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine typically involves multiple steps. One common route starts with the preparation of 1-methyl-1H-pyrazol-4-amine, which is then reacted with an appropriate alkylating agent to introduce the ethyl group. The resulting intermediate is then subjected to cyclization reactions to form the thietane ring. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and reduce costs .
化学反応の分析
Types of Reactions
N-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while reduction of the pyrazole ring can produce dihydropyrazoles. Substitution reactions can lead to a variety of N-substituted derivatives .
科学的研究の応用
N-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential use in drug discovery, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural features
作用機序
The mechanism of action of N-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The pyrazole ring can interact with amino acid residues in the enzyme, while the thietane ring can provide additional binding interactions. These interactions can disrupt the normal function of the enzyme, leading to its inhibition .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives, such as 1-methyl-1H-pyrazol-4-amine and 1-methyl-1H-pyrazol-5-amine. These compounds share the pyrazole ring structure but differ in the substituents attached to the ring .
Uniqueness
N-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine is unique due to the presence of both the pyrazole and thietane rings. This combination of structural features provides distinct chemical and biological properties, making it a valuable compound for various applications. The thietane ring, in particular, adds rigidity and sulfur-based reactivity, which are not present in other pyrazole derivatives .
特性
分子式 |
C9H15N3S |
|---|---|
分子量 |
197.30 g/mol |
IUPAC名 |
N-[2-(1-methylpyrazol-4-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C9H15N3S/c1-12-5-8(4-11-12)2-3-10-9-6-13-7-9/h4-5,9-10H,2-3,6-7H2,1H3 |
InChIキー |
PUWCJUQKUIQALC-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)CCNC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


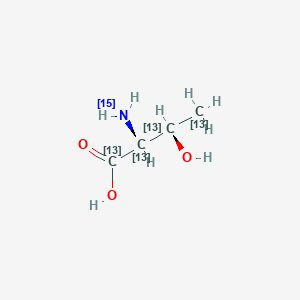
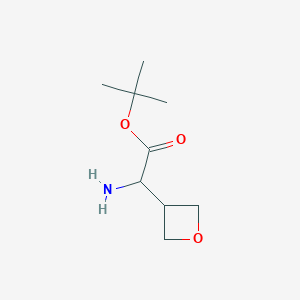
![1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)-](/img/structure/B12945256.png)
![2-Methyl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B12945267.png)
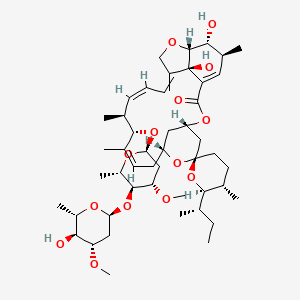
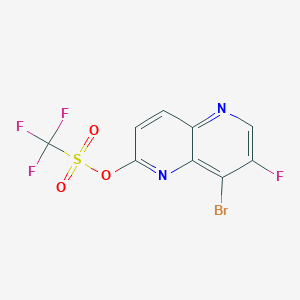

![(S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B12945308.png)

![7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12945316.png)
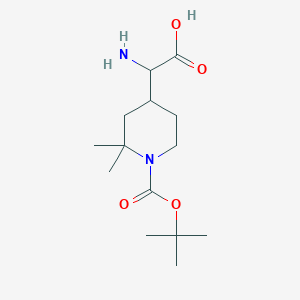
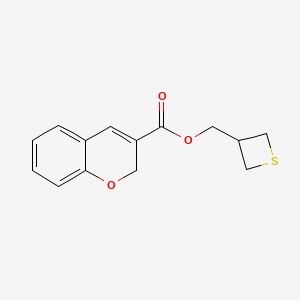
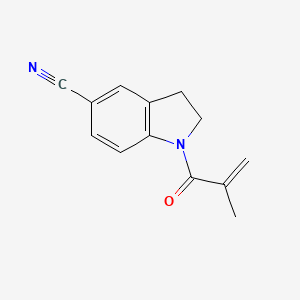
![4-(12-bromo-4-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine](/img/structure/B12945330.png)
